molecular formula C11H16O2 B2572779 4-Methoxy-3-isopropylbenzyl alcohol CAS No. 31816-29-2

4-Methoxy-3-isopropylbenzyl alcohol

Cat. No. B2572779
CAS RN: 31816-29-2
M. Wt: 180.247
InChI Key: CAJGMJADCCXLEU-UHFFFAOYSA-N
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Description

4-Methoxy-3-isopropylbenzyl alcohol, also known as 4-MeO-3-IPB, is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.25 . It is a liquid at room temperature and is stored at 2-8°C . The compound is used in scientific research and industry.


Molecular Structure Analysis

The IUPAC name for 4-Methoxy-3-isopropylbenzyl alcohol is (3-isopropyl-4-methoxyphenyl)methanol . The InChI code for the compound is 1S/C11H16O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8,12H,7H2,1-3H3 .


Physical And Chemical Properties Analysis

4-Methoxy-3-isopropylbenzyl alcohol is a liquid at room temperature . It has a molecular weight of 180.25 .

Scientific Research Applications

Structural Modification and Antioxidant Properties

Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol, a structurally similar compound) treated under acidic conditions have shown that such treatments can modify the aliphatic hydroxyl content, thereby affecting the polarity and antioxidant properties of the lignin molecules without derivatization. These modifications have implications for the enhancement of antioxidant properties in applications such as polypropylene material science (Pouteau et al., 2005).

Photocatalytic Oxidation for Chemical Synthesis

The photocatalytic oxidation of benzyl alcohol and its derivatives, including methoxybenzyl alcohols, to corresponding aldehydes has been extensively studied, demonstrating high conversion and selectivity under visible light irradiation. This process highlights the potential of methoxybenzyl alcohols in green chemistry and organic synthesis, leveraging molecular oxygen and titanium dioxide as a photocatalyst for the efficient synthesis of aldehydes (Higashimoto et al., 2009).

Solid-Phase Peptide Synthesis

In the context of peptide synthesis, derivatives of methoxybenzyl alcohol have been used as a safety-catch protecting group and linker. This application is crucial for developing methodologies in the synthesis of peptides, where the stability to acidic conditions and the ability for selective removal under specific conditions are valuable (Thennarasu & Liu, 2010).

Anti-Asthmatic and Anti-Inflammatory Activities

Studies on phenolic compounds derived from roots of Gastrodia elata and similar compounds have demonstrated potent anti-inflammatory and analgesic activities. Compounds structurally related to methoxybenzyl alcohol, such as 4-hydroxy-3-methoxybenzyl alcohol, have shown significant inhibition of airway resistance in asthma models, suggesting potential therapeutic applications in treating asthma and related inflammatory conditions (Jang, Lee, & Kim, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(4-methoxy-3-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJGMJADCCXLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-isopropylbenzyl alcohol

CAS RN

31816-29-2
Record name [4-methoxy-3-(propan-2-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-isopropyl-4-methoxy-benzaldehyde (1.5 g, 8.42 mmol) in anhydrous THF (17 mL) cooled to -78° C. with a dry ice-acetone bath was added diisobutylaluminum hydride (34 mL, 1.0 M solution in THF, 34 mmol). After 1.5 h of cooling, 1N HCl (30 mL) was slowly added to the mixture. After the addition, the cooling bath was removed and the mixture left to stir at RT (ca. 15 min). The product was extracted with EtOAc (100 mL). The EtOAc extract was washed with brine (50 mL), dried (Na2SO4), filtered, and concentrated in vacuo to give 1.405 g of colorless oil as crude product. The crude product was purified by chromatography using the ISCO Combiflash SQ16X system (35 g Redisep silica gel column, 0 to 40% EtOAc in hexane for 30 min at 30 mL/min) to afford 1.272 g (84%) of compound 55 as a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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